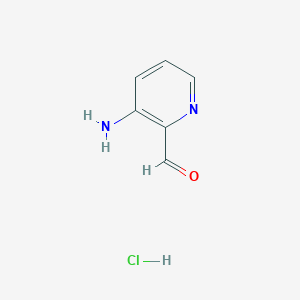

3-Aminopicolinaldehyde hydrochloride

描述

属性

分子式 |

C6H7ClN2O |

|---|---|

分子量 |

158.58 g/mol |

IUPAC 名称 |

3-aminopyridine-2-carbaldehyde;hydrochloride |

InChI |

InChI=1S/C6H6N2O.ClH/c7-5-2-1-3-8-6(5)4-9;/h1-4H,7H2;1H |

InChI 键 |

MGFKBHUKYLRBMQ-UHFFFAOYSA-N |

规范 SMILES |

C1=CC(=C(N=C1)C=O)N.Cl |

产品来源 |

United States |

准备方法

Synthesis via Modified Friedländer Reaction

One well-documented approach involves the use of 3-aminopicolinaldehyde as a key reactant in Friedländer-type condensations to synthesize fused heterocycles. The preparation of this compound itself can be achieved by controlled oxidation or functional group transformations on appropriately substituted aminopyridines.

In a study on fused 1,5-naphthyridines, 3-aminopicolinaldehyde was reacted with ketones under basic conditions (e.g., tert-butoxide in butanol) to form tetrahydrobenzonaphthyridines, which were subsequently dehydrogenated to aromatic systems using palladium on carbon catalysts in diphenyl ether at reflux.

The aldehyde group is typically introduced by selective oxidation of methyl or hydroxymethyl derivatives of 3-aminopyridine, followed by conversion to the hydrochloride salt for stability and handling.

Hofmann Degradation Route from Nicotinamide

A robust and industrially viable method for preparing 3-aminopyridine derivatives, including this compound, involves Hofmann degradation starting from nicotinamide. This method is notable for its mild conditions, high yield, and operational simplicity.

The process begins with the reaction of nicotinamide with sodium hypochlorite solution at low temperature (~0–5 °C), forming an intermediate.

After confirming conversion by high-performance liquid chromatography (HPLC), the reaction mixture is alkalized using sodium hydroxide and heated at 70–75 °C for 1 to 1.5 hours to complete the degradation, yielding the amino derivative.

The crude product is isolated by rotary evaporation, concentration, suction filtration, and organic solvent extraction, followed by recrystallization and vacuum drying to obtain high-purity 3-aminopyridine hydrochloride salts, including the aldehyde derivative when appropriately modified.

Example data show that purity can reach 99.5% with yields up to 92.3%, confirming the efficiency of this method.

Nucleophilic Aromatic Substitution (S_NAr) and Related Methods

Another synthetic approach involves nucleophilic aromatic substitution reactions on halogenated pyridine derivatives, followed by functional group transformations to introduce the aldehyde and amino functionalities.

For instance, the reaction of 2,4-dichlorobenzoic acid with aminopyridines in the presence of copper catalysts leads to anthranilic acid derivatives, which can be further transformed into this compound analogs.

Transition-metal-free processes have also been reported, which include hydride addition to nitriles followed by intramolecular nucleophilic aromatic substitution, providing moderate to good yields of target compounds.

Comparative Analysis of Preparation Methods

| Preparation Method | Key Reagents/Conditions | Yield (%) | Purity (%) | Advantages | Limitations |

|---|---|---|---|---|---|

| Modified Friedländer Reaction | 3-Aminopyridine derivatives, ketones, tBuOK, Pd/C, Ph2O | Moderate | High | Mild conditions, versatile for heterocycles | Multi-step, requires Pd catalyst |

| Hofmann Degradation from Nicotinamide | Nicotinamide, NaOCl, NaOH, HPLC monitoring | Up to 92.3 | Up to 99.5 | High yield, mild conditions, scalable | Requires careful pH and temperature control |

| Nucleophilic Aromatic Substitution (S_NAr) | Halogenated pyridines, Cu catalyst or metal-free hydride addition | Moderate | Moderate | Transition-metal-free options available | Moderate yields, multi-step synthesis |

Detailed Research Outcomes and Data

Hofmann Degradation Experimental Data

Reaction temperature: 0–5 °C during initial addition, 70–75 °C during heat preservation.

Reaction time: 40 minutes for initial reaction, 1–1.5 hours for heat preservation.

Purity monitored by HPLC, with product content reaching ≥98% before workup.

Mass ratios optimized for nicotinamide:sodium hypochlorite:sodium hydroxide at 1:(4.5–20):(0.6–2.5).

The final product is a light yellow or white solid after recrystallization and vacuum drying.

Friedländer Reaction Example

Reaction of 3-aminopicolinaldehyde with 2-methylcyclohexanone in butanol with potassium tert-butoxide at reflux.

Subsequent dehydrogenation with Pd/C in diphenyl ether yields benzonaphthyridine derivatives.

This method demonstrates the utility of this compound as a building block for complex heterocyclic compounds.

化学反应分析

3-Aminopicolinaldehyde hydrochloride undergoes a variety of chemical reactions, primarily due to the presence of both the amino and aldehyde functional groups. Some of the key reactions include:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and solvents like ethanol or water. The major products formed from these reactions depend on the specific reagents and conditions used .

科学研究应用

3-Aminopicolinaldehyde hydrochloride has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds and as a building block for more complex molecules.

Biology: It serves as a precursor for the synthesis of biologically active compounds, including potential pharmaceuticals.

Medicine: Research is ongoing into its potential use in drug development, particularly for compounds that target specific enzymes or receptors.

Industry: It is used in the production of specialty chemicals and as a reagent in analytical chemistry

作用机制

The mechanism of action of 3-aminopicolinaldehyde hydrochloride is largely dependent on its reactivity with other molecules. The amino group can form hydrogen bonds and participate in nucleophilic attacks, while the aldehyde group can undergo nucleophilic addition reactions. These interactions allow it to act as a versatile intermediate in various chemical processes. The molecular targets and pathways involved are specific to the reactions it undergoes and the compounds it interacts with .

相似化合物的比较

Structural Analogs in the Picolinic Acid Family

a. 3-Aminopicolinic Acid (C₆H₆N₂O₂)

- Structure: Features a carboxylic acid (-COOH) at the 2-position and an amino group (-NH₂) at the 3-position of the pyridine ring.

- Key Differences: The aldehyde group in 3-aminopicolinaldehyde hydrochloride is replaced by a carboxylic acid in 3-aminopicolinic acid. Reactivity: The carboxylic acid group enhances hydrogen-bonding capacity and acidity (pKa ~1.5–2.5), whereas the aldehyde group in 3-aminopicolinaldehyde is more electrophilic, enabling nucleophilic addition reactions . Applications: 3-Aminopicolinic acid is widely used as a chelating agent and intermediate in antibiotic synthesis, whereas the aldehyde derivative may serve as a precursor for Schiff base ligands or heterocyclic scaffolds .

b. 3-Methylpicolinic Acid Hydrochloride (C₇H₈ClNO₂)

- Structure : Contains a methyl group (-CH₃) at the 3-position and a carboxylic acid at the 2-position.

- Key Differences: The methyl group introduces steric hindrance, reducing reactivity compared to the amino group in 3-aminopicolinaldehyde. Solubility: Hydrochloride salts generally exhibit higher water solubility (e.g., ~50 mg/mL for similar compounds) compared to non-ionic analogs . Stability: Requires storage under inert atmospheres due to sensitivity to moisture and oxidation, a trait shared with many hydrochloride salts .

Chlorinated Derivatives

a. 3-Amino-6-chloropicolinic Acid Hydrochloride (C₆H₅ClN₂O₂·HCl)

- Structure: Chlorine substituent at the 6-position alongside the amino group at the 3-position.

- Key Differences: The electron-withdrawing chlorine atom increases the acidity of the pyridine ring and stabilizes intermediates in substitution reactions. Biological Activity: Chlorinated picolinic acids often exhibit enhanced antimicrobial or herbicidal activity compared to non-halogenated analogs .

Aminoquinuclidine Derivatives

a. (R)-(+)-3-Aminoquinuclidine Dihydrochloride (C₇H₁₄N₂·2HCl)

- Structure: Bicyclic quinuclidine core with an amino group at the 3-position.

- Key Differences: The rigid bicyclic structure confers distinct conformational stability, impacting receptor binding in neurological applications. Toxicity: Limited toxicological data are available for this class, highlighting a common gap in safety profiles for amino-substituted heterocycles .

Hydrochloride Salts of Pharmaceutical Interest

a. Prilocaine Hydrochloride (C₁₃H₂₀N₂O·HCl)

- Structure : A tertiary amine-based local anesthetic.

- Key Differences: Unlike this compound, prilocaine’s lipophilic aromatic ring enhances tissue penetration, whereas the pyridine-based aldehyde may favor polar interactions . Impurity Profile: Prilocaine synthesis often generates o-toluidine hydrochloride as a byproduct, underscoring the need for stringent purification—a challenge shared with aminopyridine derivatives .

Comparative Data Table

常见问题

Q. What computational methods predict the reactivity of this compound in nucleophilic environments?

- Methodological Answer : Density functional theory (DFT) calculations (B3LYP/6-31G* level) model electrophilic aldehyde reactivity. Molecular docking (AutoDock Vina) predicts binding affinities to biological targets (e.g., kinase enzymes). Solvent effects are simulated using the polarizable continuum model (PCM) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。